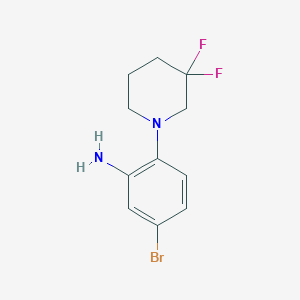

5-Bromo-2-(3,3-difluoro-piperidin-1-yl)-phenylamine

Descripción

5-Bromo-2-(3,3-difluoro-piperidin-1-yl)-phenylamine is a substituted phenylamine derivative featuring a bromine atom at the 5-position of the benzene ring and a 3,3-difluoro-piperidin-1-yl group at the 2-position. The bromine atom may enhance electrophilic reactivity or serve as a bioisostere, while the 3,3-difluoro-piperidine moiety likely influences electronic properties, lipophilicity, and metabolic stability due to fluorine’s electronegativity and the piperidine ring’s conformational rigidity .

Propiedades

IUPAC Name |

5-bromo-2-(3,3-difluoropiperidin-1-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2N2/c12-8-2-3-10(9(15)6-8)16-5-1-4-11(13,14)7-16/h2-3,6H,1,4-5,7,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCULEQPLDDTYPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=C2)Br)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3,3-difluoro-piperidin-1-yl)-phenylamine typically involves multiple steps:

Bromination: Introduction of a bromine atom to the phenylamine ring.

Piperidine Ring Formation: Synthesis of the difluorinated piperidine ring.

Coupling Reaction: Coupling the brominated phenylamine with the difluorinated piperidine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially affecting the amine or piperidine ring.

Reduction: Reduction reactions could target the bromine atom or other functional groups.

Substitution: The bromine atom is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiols.

Major Products

The products of these reactions would depend on the specific conditions and reagents used, but could include various substituted phenylamines or modified piperidine derivatives.

Aplicaciones Científicas De Investigación

5-Bromo-2-(3,3-difluoro-piperidin-1-yl)-phenylamine may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways or as a ligand in receptor studies.

Medicine: Possible development as a pharmaceutical agent due to its structural features.

Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

Molecular Targets: Binding to specific proteins or receptors.

Pathways: Modulating signaling pathways or enzyme activities.

Comparación Con Compuestos Similares

Structural Analogs with Halogen and Alkyl Substituents

a. (4-Bromo-3-methyl)phenylamine (Compound 6 in )

- Structure : Features a bromine at the 4-position and a methyl group at the 3-position.

- Properties : Demonstrated potent activation of Nrf2 transcription, a key regulator of antioxidant responses. The dimethyl-substituted analog (3,4-dimethylphenylamine) showed enhanced activity, suggesting that electron-donating alkyl groups synergize with bromine to modulate biological activity .

- Comparison: The 5-bromo substitution in the target compound may alter steric and electronic effects compared to the 4-bromo analog.

b. 2-Bromo-3-methylpyridine ()

- Structure : A pyridine derivative with bromine at the 2-position and methyl at the 3-position.

- Properties : Used in cross-coupling reactions and as a ligand precursor. Pyridine’s aromatic nitrogen confers distinct electronic properties compared to phenylamine.

- Comparison: The target compound’s piperidine ring provides a saturated, flexible scaffold versus pyridine’s rigid aromaticity. The 3,3-difluoro substitution may enhance metabolic stability relative to non-fluorinated analogs .

Azomethines with Triphenylamine Cores ()

- Structure: Azomethines synthesized from triphenylamine with hexyloxyphenyl and amino-thiophene diethyl ester substituents.

- Properties: Exhibited high thermal stability (decomposition temperatures >300°C) and acted as electron donors in bulk heterojunction solar cells. The hexyloxy groups improved solubility, while thiophene units enhanced charge transport .

- Comparison : Unlike these azomethines, the target compound lacks conjugated systems but may benefit from the fluorinated piperidine’s electron-withdrawing effects, which could stabilize charge-transfer interactions in materials science applications.

Toxicity-Modified Phenylamine Derivatives ()

- Structure : Phenylamine derivatives where the R6 group was replaced with tetrahydropyranylamine or acetylamine.

- Properties : Replacement of phenylamine with bulkier or less basic amines reduced toxicity and improved cell viability in primary cultures.

- Comparison : The 3,3-difluoro-piperidine group in the target compound may balance toxicity and bioactivity by reducing amine basicity while retaining target engagement .

Data Table: Key Comparative Properties

Key Findings and Implications

- Substituent Position Matters : Bromine at the 5-position (vs. 4-position) may influence steric interactions in biological targets, while fluorine in the piperidine ring enhances stability .

- Electron Effects : Fluorine’s electron-withdrawing nature in the piperidine group could modulate the amine’s basicity, affecting solubility and receptor binding .

- Toxicity Trade-offs : Structural modifications like fluorination or heterocycle incorporation (e.g., piperidine vs. pyridine) may reduce toxicity while preserving activity .

Actividad Biológica

5-Bromo-2-(3,3-difluoro-piperidin-1-yl)-phenylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, alongside data tables summarizing key findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 293.13 g/mol. Its structure features a bromine atom at the 5th position of a phenylamine structure and a 3,3-difluoro-piperidin-1-yl group at the 2nd position, which contributes to its unique reactivity and biological potential.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the piperidine moiety suggests possible interactions with neurotransmitter receptors, which could influence neurological functions or other cellular processes relevant to diseases like cancer.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, similar piperidine derivatives have shown efficacy in inhibiting cancer cell proliferation by targeting specific oncogenic pathways. The compound's ability to modulate enzyme activity has been highlighted in various preclinical models.

Neurotransmitter Interaction

The piperidine component suggests that this compound may affect neurotransmitter systems. Research into related compounds indicates that they can act as modulators for receptors such as serotonin and dopamine, potentially offering therapeutic avenues for neuropsychiatric disorders.

Case Studies

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibited a dose-dependent inhibition of glioma cell lines. The mechanism was linked to its ability to inhibit specific signaling pathways associated with tumor growth.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's interaction with Na+/K(+)-ATPase. It was found to inhibit this enzyme significantly more than traditional agents used in therapy, suggesting a novel mechanism for inducing apoptosis in resistant cancer cell types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.